1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-
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Overview
Description
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- is a complex organic compound with the molecular formula C17H16O8S2 It is characterized by the presence of benzenediol groups linked by methylene and sulfonyl groups through an ethene bridge
Preparation Methods
The synthesis of 1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- typically involves multi-step organic reactions. One common method involves the reaction of 1,2-benzenediol with methylene bis(sulfonyl chloride) under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the formation of the sulfonyl linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinones.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzenediol moieties, using reagents such as halogens or nitrating agents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and resins.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms or electrons, neutralizing free radicals and preventing oxidative damage. It may also interact with enzymes and proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
1,2-Benzenediol, 4,4’-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis- can be compared with other similar compounds such as:
1,2-Benzenediol (Catechol): A simpler compound with similar antioxidant properties but lacking the sulfonyl and methylene linkages.
4-Methylcatechol: Another derivative of benzenediol with a methyl group, known for its use in various chemical and biological applications.
2,2’-Methylenebis(1,4-benzenediol): A related compound with methylene linkages but different substitution patterns, used in the synthesis of polymers and resins.
Properties
CAS No. |
312512-78-0 |
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Molecular Formula |
C17H16O8S2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[2-[2-(3,4-dihydroxyphenyl)ethenylsulfonylmethylsulfonyl]ethenyl]benzene-1,2-diol |
InChI |
InChI=1S/C17H16O8S2/c18-14-3-1-12(9-16(14)20)5-7-26(22,23)11-27(24,25)8-6-13-2-4-15(19)17(21)10-13/h1-10,18-21H,11H2 |
InChI Key |
ZWYMHLMQJIRSFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=CS(=O)(=O)CS(=O)(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
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